4-(2-Hydroxycyclopentyl)piperazin-2-one chemical structure and properties
4-(2-Hydroxycyclopentyl)piperazin-2-one chemical structure and properties
An In-Depth Technical Guide to 4-(2-Hydroxycyclopentyl)piperazin-2-one: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-hydroxycyclopentyl)piperazin-2-one, a heterocyclic compound with significant potential in drug discovery and development. By dissecting its chemical architecture, predicting its physicochemical properties, and exploring its potential pharmacological landscape, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate this promising molecule.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence stems from its unique combination of structural and physicochemical properties. The two nitrogen atoms at positions 1 and 4 provide handles for chemical modification, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[1][3] Furthermore, the piperazine ring can exist in chair and boat conformations, enabling it to adapt to the topology of various biological targets.[1] Many piperazine-containing drugs exhibit central nervous system activity, acting as antipsychotics, antidepressants, and anxiolytics.[3] This is often attributed to their ability to interact with monoamine pathways.[3]
4-(2-Hydroxycyclopentyl)piperazin-2-one incorporates this valuable piperazine core, modified with a lactam function and a hydroxycyclopentyl substituent. This unique combination of a rigid, cyclic substituent and a polar hydroxyl group suggests the potential for novel pharmacological activities.
Chemical Structure and Nomenclature
The chemical structure of 4-(2-hydroxycyclopentyl)piperazin-2-one is characterized by a central piperazin-2-one ring. The nitrogen at position 4 is substituted with a 2-hydroxycyclopentyl group.
Systematic IUPAC Name: 4-(2-Hydroxycyclopentyl)piperazin-2-one
Chemical Formula: C₉H₁₆N₂O₂
Molecular Weight: 184.24 g/mol
Key Structural Features:
-
Piperazin-2-one Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. This lactam functionality introduces a degree of rigidity and potential for hydrogen bonding.[4][5]
-
2-Hydroxycyclopentyl Substituent: A five-membered carbocyclic ring attached to the N4 position of the piperazine core, bearing a hydroxyl group at the C2 position. The stereochemistry of this substituent (cis/trans and R/S at the hydroxyl-bearing carbon) will significantly influence its biological activity and should be a key consideration in synthetic and screening efforts.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Significance |
| Melting Point (°C) | 120-140 | The presence of the polar hydroxyl and amide groups will lead to strong intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of this size. The exact value will depend on the crystalline form. |
| Boiling Point (°C) | >300 | High boiling point is expected due to the strong intermolecular forces. Decomposition may occur at higher temperatures. |
| Water Solubility | Moderate | The hydroxyl and amide functionalities will enhance water solubility through hydrogen bonding. However, the cyclopentyl ring and the hydrocarbon backbone of the piperazine ring contribute to its lipophilicity, likely resulting in moderate solubility. |
| LogP | -0.5 to 0.5 | The calculated XLogP3-AA for the parent piperazin-2-one is -1.1.[4] The addition of the cyclopentyl group will increase lipophilicity, while the hydroxyl group will decrease it. The overall LogP is expected to be in a range suitable for oral bioavailability (Lipinski's Rule of Five). |
| pKa | ~8-9 | The secondary amine in the piperazine ring is basic. The pKa of piperazine itself is around 9.73.[6] The electron-withdrawing effect of the adjacent carbonyl group in the piperazin-2-one ring will lower the basicity of the N1 nitrogen, while the N4 nitrogen will have a pKa typical of a tertiary amine. This property is critical for salt formation and solubility at different pH values. |
| Hydrogen Bond Donors | 2 | The N-H of the amide and the O-H of the hydroxyl group can act as hydrogen bond donors.[7] |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the hydroxyl oxygen, and the tertiary amine nitrogen can act as hydrogen bond acceptors.[7] |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-(2-hydroxycyclopentyl)piperazin-2-one can be envisioned through a two-step process involving the synthesis of the piperazin-2-one core followed by N-alkylation.
Workflow for the Synthesis of 4-(2-Hydroxycyclopentyl)piperazin-2-one
Caption: Proposed two-step synthetic workflow for 4-(2-hydroxycyclopentyl)piperazin-2-one.
Experimental Protocol: Synthesis of 4-(2-Hydroxycyclopentyl)piperazin-2-one
Step 1: Synthesis of Piperazin-2-one
This procedure is adapted from established methods for the synthesis of piperazinones.[8]
-
Reaction Setup: To a stirred solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol or water at 0 °C, add glycolonitrile (1.0 eq) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford pure piperazin-2-one.
Step 2: N-Alkylation to yield 4-(2-Hydroxycyclopentyl)piperazin-2-one
This step involves the nucleophilic ring-opening of an epoxide by the secondary amine of piperazin-2-one.
-
Reaction Setup: Dissolve piperazin-2-one (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF. Add 1,2-epoxycyclopentane (1.1 eq) to the solution.
-
Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., 50-60 °C) to increase the reaction rate. The reaction progress should be monitored by TLC or LC-MS. A mild base such as potassium carbonate may be added to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel to yield 4-(2-hydroxycyclopentyl)piperazin-2-one.
Potential Pharmacological Applications and Mechanism of Action
The structural features of 4-(2-hydroxycyclopentyl)piperazin-2-one suggest several potential avenues for pharmacological investigation. The piperazine moiety is a well-established pharmacophore for a variety of biological targets.[9][10]
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity as antipsychotics, antidepressants, and anxiolytics by modulating neurotransmitter systems such as dopamine and serotonin.[3] The title compound could be screened against a panel of CNS receptors.
-
Anthelmintic Agents: Piperazine and its derivatives are known to act as anthelmintics by paralyzing parasites through agonist effects on GABA receptors.[6][11]
-
Anticancer Activity: The piperazine ring is present in several anticancer drugs, such as imatinib.[1]
-
Antimicrobial and Antifungal Agents: Certain piperazine derivatives have shown promising antibacterial and antifungal properties.[1]
Hypothesized Mechanism of Action Workflow
Caption: Hypothesized mechanism of action workflow for 4-(2-hydroxycyclopentyl)piperazin-2-one.
Proposed Experimental Protocol: Receptor Binding Assay
To investigate the potential CNS activity of 4-(2-hydroxycyclopentyl)piperazin-2-one, a competitive radioligand binding assay for a specific G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor subtype, would be a logical first step.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor.
-
Assay Buffer: Prepare an appropriate assay buffer containing salts and a buffering agent to maintain physiological pH.
-
Competition Assay: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand specific for the target receptor, and varying concentrations of 4-(2-hydroxycyclopentyl)piperazin-2-one.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
4-(2-Hydroxycyclopentyl)piperazin-2-one represents a novel chemical entity with a promising structural profile for drug discovery. Based on the well-established pharmacological importance of the piperazine scaffold, this compound warrants further investigation. The proposed synthetic route provides a practical approach to obtaining the molecule for biological screening. Initial in vitro assays should focus on its potential activity at CNS receptors, as well as its potential as an anthelmintic, anticancer, or antimicrobial agent. Subsequent studies should focus on establishing structure-activity relationships by synthesizing and testing analogs with different stereochemistries and substitution patterns on the cyclopentyl ring. This systematic approach will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
-
PubChem. Piperazin-2-one. National Center for Biotechnology Information. [Link]
-
Wikipedia. Piperazine. [Link]
-
PubChem. 4-(2-hydroxyethyl)piperazin-2-one. National Center for Biotechnology Information. [Link]
-
MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
EPA. (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone Synonyms. [Link]
-
PubChem. 1-[(2s,4r)-4-benzyl-2-hydroxy-5-{[(1s,2r,5s) - PubChemLite. [Link]
-
Ataman Kimya. PIPERAZINES. [Link]
-
PubChem. 4-Hydroxycyclopent-2-en-1-one. National Center for Biotechnology Information. [Link]
-
ChemEurope.com. Piperazine. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PubChem. 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. [Link]
-
ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
- Google Patents. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.
-
Patsnap Synapse. What is the mechanism of Piperazine? [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Piperazine and morpholine: Synthetic. [Link]
- Google Patents. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
SSJournals. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
-
PubMed. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. [Link]
-
LookChem. 4-[[4-[(2-hydroxyphenyl)-oxomethyl]-1-piperazinyl]sulfonyl]-1-methyl-2-pyrrolecarboxamide. [Link]
-
Pharmaffiliates. 8-Cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Chemsrc. N-(2-Hydroxyethyl)piperazine. [Link]
-
ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]azine_Derivatives_in_Medicinal_Chemistry)
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]
